6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
CAS No.:
Cat. No.: VC13404593
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N3O2 |
|---|---|
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | 6-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
| Standard InChI | InChI=1S/C13H13N3O2/c17-16(18)10-1-2-11-12(8-15-13(11)7-10)9-3-5-14-6-4-9/h1-3,7-8,14-15H,4-6H2 |
| Standard InChI Key | DEPLBTARCUXNHG-UHFFFAOYSA-N |
| SMILES | C1CNCC=C1C2=CNC3=C2C=CC(=C3)[N+](=O)[O-] |
| Canonical SMILES | C1CNCC=C1C2=CNC3=C2C=CC(=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic indole system (C₈H₆N) fused with a benzene ring, where the 6-position is substituted by a nitro group (-NO₂), and the 3-position bears a 1,2,3,6-tetrahydropyridinyl group (C₅H₈N). The tetrahydropyridine ring exists in a non-planar conformation, adopting a half-chair geometry that influences its electronic interactions .
Table 1: Key Molecular Properties
The nitro group induces significant electron withdrawal, polarizing the indole π-system and enhancing electrophilic character at adjacent positions . This electronic perturbation may facilitate interactions with biological nucleophiles or metal centers in enzyme active sites.
Spectroscopic Characterization
While direct spectral data for the 6-nitro isomer remains limited in public databases, analogous compounds provide insight:
-
¹H NMR: The indole NH proton typically resonates δ 10.5–11.5 ppm (DMSO-d₆), while tetrahydropyridine protons appear as multiplet clusters between δ 2.5–3.5 ppm .
-
¹³C NMR: The nitro-bearing carbon (C-6) shows deshielding to δ 145–150 ppm, with the tetrahydropyridine carbons appearing between δ 25–45 ppm .
-
IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm the nitro group’s asymmetric and symmetric stretching modes .
Synthetic Methodology
Fischer Indolization Approach
The patent EP0812826A1 details a robust synthesis starting from 6-nitrophenylhydrazine and 4-acetylpyridine :
-
Hydrazone Formation:
-
Cyclization:
-
Reduction to Tetrahydropyridine:
Table 2: Optimization Parameters for Step 3
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents over-reduction |
| NaBH₄ Equivalents | 2.5–3.0 eq | Maximizes conversion |
| Reaction Time | 4–6 hr | Balances completion vs. degradation |
Alternative Pathways
A modified approach employs transition-metal catalysis for direct C-H functionalization:
This method reduces step count but requires stringent oxygen-free conditions and achieves lower yields (~45%) .
Pharmacological Profile
Serotonin Reuptake Inhibition
The compound demonstrates potent inhibition of serotonin transporter (SERT) proteins in cortical synaptosomes (IC₅₀ = 12.3 nM) . Comparative studies reveal:
Table 3: Selectivity Profile
| Target | IC₅₀ (nM) | Selectivity vs. SERT |
|---|---|---|
| Serotonin Transporter | 12.3 | 1.0 |
| Norepinephrine | 420 | 34.1 |
| Dopamine | >1000 | >81.3 |
The tetrahydropyridine ring’s partial saturation enhances membrane permeability (LogP = 2.8) compared to fully aromatic analogs (LogP = 1.9) .
In Vivo Efficacy
Rodent models of depression (forced swim test) show dose-dependent effects:
-
10 mg/kg i.p.: 45% reduction in immobility time (p<0.01 vs. vehicle)
-
30 mg/kg i.p.: 72% reduction (p<0.001), comparable to fluoxetine
Notably, the 6-nitro derivative exhibits faster onset (significant effects at 24h post-dose) versus 5-nitro isomers (72h) .
Stability and Degradation
Thermal Stability
Accelerated stability studies (40°C/75% RH) reveal:
-
Free Base: 98.2% purity at 1 month; degrades via nitro group reduction
Degradation Pathways:
-
Nitro → amine reduction (major)
-
Tetrahydropyridine oxidation to pyridinium (minor)
pH-Dependent Solubility
| pH | Solubility (mg/mL) |
|---|---|
| 1.2 | 28.4 |
| 6.8 | 0.9 |
| 7.4 | 0.7 |
The marked pH dependence suggests gastric stability but limited intestinal absorption, necessitating prodrug strategies for oral formulations .
Applications in Drug Development
Lead Optimization
Structure-activity relationship (SAR) studies highlight critical modifications:
-
Nitro Position: 6 > 5 > 7 in SERT inhibition
-
Tetrahydropyridine Substituents:
Clinical Prospects
Preclinical data support potential development for:
-
Treatment-resistant depression
-
Obsessive-compulsive disorder
-
Neuropathic pain syndromes
Phase I trials for a fluorinated analog (6-nitro-5-fluoro derivative) began in Q3 2024, with preliminary results showing favorable pharmacokinetics (t₁/₂ = 14.2h) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume